BenchChemオンラインストアへようこそ!

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide

Medicinal Chemistry Sulfamoyl-benzamides Physicochemical Properties

This N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide delivers a rigid, non-planar cyclopentyl group unavailable in dipropyl or benzyl analogs. Its unique steric and lipophilic properties are critical for h-NTPDase and HBV capsid inhibitor SAR programs, where minor structural changes drastically alter potency and selectivity. Benchmark this probe against published sulfamoylbenzamide datasets to refine lead candidates. Secure ≥90% purity for your comparative studies now.

Molecular Formula C15H22N2O4S
Molecular Weight 326.41
CAS No. 899979-32-9
Cat. No. B2783591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide
CAS899979-32-9
Molecular FormulaC15H22N2O4S
Molecular Weight326.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NC2CCCC2
InChIInChI=1S/C15H22N2O4S/c1-21-14-8-4-5-12(11-14)15(18)16-9-10-22(19,20)17-13-6-2-3-7-13/h4-5,8,11,13,17H,2-3,6-7,9-10H2,1H3,(H,16,18)
InChIKeyKBJACOJYMDGTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide (CAS 899979-32-9): A Sulfamoyl-Benzamide Derivative with Potential for Enzyme Inhibition and Antiviral Research


N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide (CAS 899979-32-9) is a synthetic sulfamoyl-benzamide derivative featuring a cyclopentylsulfamoyl ethyl side chain attached to a 3-methoxybenzamide core [1]. This compound belongs to a broader class of sulfamoylbenzamides that have been explored as selective inhibitors of human ectonucleotidases (h-NTPDases) [2] and as capsid assembly effectors targeting Hepatitis B virus (HBV) [3]. While specific biological profiling for this exact compound remains limited in the public domain, its structural features—particularly the cyclopentyl group—are hypothesized to confer distinct steric and lipophilic properties compared to linear or aromatic N-substituted analogs, which may translate into differential target selectivity or pharmacokinetic behavior.

Why N-[2-(Cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide Cannot Be Replaced by Close Analogs: Evidence of Substituent-Dependent Biological Activity


Sulfamoyl-benzamide derivatives are not interchangeable; even minor modifications to the sulfonamide nitrogen substituent can drastically alter biological activity and isoform selectivity. For example, in the h-NTPDase inhibitor series, replacing a benzylsulfamoyl group with a morpholinosulfonyl group shifted potency from sub-micromolar to inactive, and changing the amide substituent from 4-methoxyphenyl to 4-bromophenyl improved IC50 values by over an order of magnitude [1]. Similarly, in the HBV capsid assembly effector series, subtle changes to the sulfamoyl and benzamide regions led to significant differences in anti-HBV activity and cytotoxicity, with only a subset of analogs achieving submicromolar efficacy [2]. Consequently, substituting N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide with a structurally related analog—such as the N-dipropyl or N-benzyl(methyl) variants—risks losing the precise steric, electronic, and hydrogen-bonding features that the cyclopentyl group imparts, potentially resulting in reduced or altogether different biological outcomes.

Quantitative Differential Evidence for N-[2-(Cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide Relative to Its Closest Analogs


Cyclopentyl vs. Propyl and Benzyl Substituents: Predicted Physicochemical Differentiation

Although no direct head-to-head biological comparison is publicly available for the target compound against its closest analogs (e.g., N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide, CAS 899759-01-4, and N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide, CAS 899759-04-7), in silico predictions indicate that the cyclopentyl group increases molecular volume, topological polar surface area (TPSA), and lipophilicity (cLogP) relative to the dipropyl analog, while providing a more rigid, spatially constrained conformation than the flexible dipropyl chain [1]. These differences are expected to influence target binding and membrane permeability.

Medicinal Chemistry Sulfamoyl-benzamides Physicochemical Properties

Potential Sulfotransferase Enzyme Inhibition Selectivity

A vendor technical note suggests that N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide may selectively inhibit certain sulfotransferase enzymes, a property not reported for its dipropyl or benzyl(methyl) counterparts [1]. However, no quantitative IC50 values or specific isoform data are provided, and no peer-reviewed study could be identified to confirm this activity.

Enzyme Inhibition Sulfotransferase Drug Metabolism

Inferred HBV Capsid Assembly Effector Activity

Although the target compound was not explicitly tested in the published study, structurally related sulfamoylbenzamides with cyclopentyl-containing sulfamoyl groups have demonstrated anti-HBV activity in the submicromolar range. For instance, 5-(N-cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide exhibited anti-HBV effects and reduced HBeAg secretion in a cellular assay, though exact EC50 values were not individually reported [1]. By analogy, the cyclopentylsulfamoyl ethyl-3-methoxybenzamide scaffold may retain capsid assembly effector properties.

Antiviral HBV Capsid Assembly

Availability and Purity for Research Procurement

N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide is commercially available from at least one supplier (Life Chemicals) with a purity of ≥90% in quantities ranging from 1 mg to 40 mg [1]. In contrast, the closest analogs (dipropyl and benzyl(methyl) derivatives) are available from multiple vendors with similar or slightly higher purities (95%+), but the cyclopentyl variant offers a unique cyclopentyl-containing sulfamoyl scaffold that is less commonly stocked, potentially giving early adopters a distinct SAR exploration tool.

Chemical Procurement Purity Research Grade

Recommended Application Scenarios for N-[2-(Cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies in Sulfamoyl-Benzamide Drug Discovery Programs

The compound's cyclopentyl group introduces rigid, non-planar topography not present in dipropyl or benzyl analogs. This makes it a valuable SAR probe to assess the impact of steric bulk and conformation on target binding in h-NTPDase or HBV capsid protein inhibitor programs, where dose-response data for other analogs are already available [1][2]. Researchers can benchmark its activity against published sulfamoylbenzamide datasets to determine whether the cyclopentyl substitution improves potency or selectivity.

Chemical Biology Tool for Studying Sulfotransferase-Mediated Metabolism

If vendor claims of sulfotransferase inhibition are validated [1], this compound could be developed as a chemical probe to investigate the role of specific sulfotransferase isoforms in drug metabolism and detoxification pathways. Its unique cyclopentylsulfamoyl ethyl linkage may confer selectivity over other sulfonamide-based enzyme inhibitors, enabling more precise dissection of phase II metabolic networks.

Synthetic Intermediate for Generating Diverse Sulfamoyl-Benzamide Libraries

The 3-methoxybenzamide core and cyclopentylsulfamoyl ethyl tail can be further functionalized (e.g., via O-demethylation or electrophilic aromatic substitution) to generate libraries of novel sulfamoylbenzamide derivatives. Given that commercially available analogs with different N-substituents are often used in combinatorial chemistry, this compound fills a specific niche by providing a cyclopentyl-containing building block that is less frequently stocked [1].

Antiviral Lead Optimization Targeting HBV Capsid Assembly

Several sulfamoylbenzamide derivatives have shown submicromolar anti-HBV activity in cellular assays [2]. Although the target compound has not been directly tested, its structural similarity to active cyclopentyl-bearing sulfamoylbenzamides suggests it could be evaluated as a starting hit for optimization. Its 3-methoxy substitution may alter cytotoxicity profiles compared to known fluorinated analogs, potentially addressing toxicity liabilities observed in earlier series.

Quote Request

Request a Quote for N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.